1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known as PRL-8-53, a nootropic substituted phenethylamine . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s . It has been shown to act as a hypermnesic drug in humans .
Molecular Structure Analysis
The IUPAC name for PRL-8-53 is Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate . The molecular formula is C18H21NO2 and the molar mass is 283.371 g·mol −1 .科学的研究の応用
- Indole Derivatives : The compound’s indole moiety plays a crucial role in its biological activity. Indoles are significant heterocyclic systems found in natural products and drugs. Researchers have explored indole derivatives as potential anticancer agents due to their ability to target cancer cells selectively .
- 1,3,4-Oxadiazole System : Investigate the compound’s 1,3,4-oxadiazole ring. This scaffold is employed in designing constrained peptidomimetics, which mimic peptide structures and exhibit bioactivity .
- Triazole Moiety : The triazole group is versatile and has applications in enzyme inhibition. Investigate its potential as an enzyme modulator or kinase inhibitor .
- Functional Materials : Investigate whether this compound exhibits liquid crystalline behavior or self-assembles into nanotubes .
- Imidazole Ring : Explore the possibility of using this compound as a precursor for imidazole synthesis. Imidazoles are essential components in various everyday applications, including pharmaceuticals and materials .
Anticancer Properties
Peptidomimetics and Drug Design
Enzyme Inhibition and Drug Development
Liquid Crystals and Nanotubes
Imidazole Synthesis and Functionalization
作用機序
Target of Action
The compound, also known as PRL-8-53 , is a nootropic substituted phenethylamine .
Mode of Action
The exact mechanism of action of PRL-8-53 remains unknown . It is suggested that PRL-8-53 interacts with its targets, leading to enhanced cognitive function, particularly in memory recall .
Biochemical Pathways
Its potential cholinergic properties suggest it may influence the cholinergic system, which plays a crucial role in memory and cognition . Its ability to potentiate dopamine and partially inhibit serotonin also implies it may affect dopaminergic and serotonergic pathways .
Pharmacokinetics
It is known to be relatively non-toxic, with an oral ld50 in mice of 860 mg/kg, indicating a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines .
Result of Action
The primary result of PRL-8-53’s action is its potential nootropic effect, particularly its hypermnesic (enhanced memory) effects in humans . In a single double-blind trial exploring the effects of PRL-8-53 in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores .
Action Environment
As with any drug, factors such as the individual’s health status, age, diet, and concomitant medications can potentially influence its efficacy and safety .
Safety and Hazards
PRL-8-53 is relatively non-toxic, with an oral LD 50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED 50 for a 50% reduction in motor activity of mice at 160 mg/kg .
将来の方向性
The development of PRL-8-53 was halted for reasons that remain uncertain . It did not exhibit obvious side effects that would warrant discontinuation in animals or in its single human trial . Future research could focus on understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26(15-17-7-5-4-6-8-17)12-11-24-23(29)25-18-13-22(28)27(16-18)19-9-10-20(30-2)21(14-19)31-3/h4-10,14,18H,11-13,15-16H2,1-3H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJWZXEVVJGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。